molecular formula C5H4Cl2S B13517406 4-Chloro-2-(chloromethyl)thiophene

4-Chloro-2-(chloromethyl)thiophene

Cat. No.: B13517406
M. Wt: 167.06 g/mol
InChI Key: JDMIRNVFANMJCV-UHFFFAOYSA-N
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Description

4-Chloro-2-(chloromethyl)thiophene is a halogenated thiophene derivative Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(chloromethyl)thiophene typically involves the halogenation of thiophene derivatives. One common method is the chloromethylation of 2-chlorothiophene using chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(chloromethyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of various substituted thiophenes.

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-Chloro-2-(chloromethyl)thiophene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(chloromethyl)thiophene depends on its application. In biological systems, it may interact with cellular targets through covalent bonding or non-covalent interactions, affecting various biochemical pathways. For example, it can inhibit enzyme activity by binding to the active site or modulate receptor functions by interacting with specific binding sites .

Comparison with Similar Compounds

  • 2-Chloro-5-(chloromethyl)thiophene
  • 2-Chlorothiophene
  • 4-Bromo-2-chlorothiophene

Comparison: 4-Chloro-2-(chloromethyl)thiophene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to 2-Chloro-5-(chloromethyl)thiophene, it may exhibit different regioselectivity in substitution reactions. Its chloromethyl group makes it more reactive towards nucleophiles compared to 2-Chlorothiophene, which lacks this functional group .

Properties

IUPAC Name

4-chloro-2-(chloromethyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2S/c6-2-5-1-4(7)3-8-5/h1,3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMIRNVFANMJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Cl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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